3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide
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Overview
Description
3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl isothiocyanate
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and acrylamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11Cl2NO |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)11(15)4-3-8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3+ |
InChI Key |
RGJYOERWUHVYOW-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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